![molecular formula C25H27N5O2S B2869704 2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-31-5](/img/no-structure.png)

2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

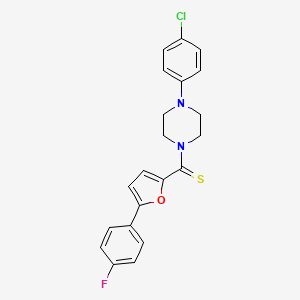

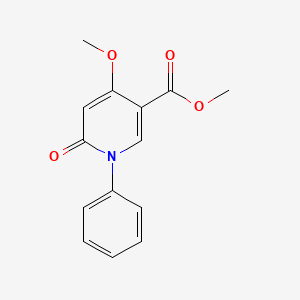

The compound contains several functional groups including a piperazine ring, a thioxo group, and an imidazoquinazolinone group. Piperazine rings are often found in pharmaceuticals and are known to have a wide range of biological activities . The thioxo group and the imidazoquinazolinone group are less common, but they may contribute to the compound’s reactivity and potential biological activity.

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the piperazine ring, the thioxo group, and the imidazoquinazolinone group. The piperazine ring is known to participate in a variety of reactions, while the thioxo group could potentially act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the piperazine ring could potentially increase the compound’s solubility in polar solvents, while the thioxo and imidazoquinazolinone groups could influence its acidity and reactivity .Applications De Recherche Scientifique

Pharmacological Activity of Novel Compounds

- Antihypertensive Agents : Some piperidine derivatives with a quinazoline ring system have been prepared and tested for their antihypertensive activity, showcasing potential as antihypertensive agents in animal models (Takai et al., 1986).

Antimicrobial and Antifungal Agents

- Antimicrobial Activity : Novel series of thiazolidinone derivatives and other compounds have shown antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel et al., 2012). Additionally, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives synthesized showed promising antimicrobial activity (Babu et al., 2015).

Anticancer Activity

- Antitumor Agents : 2-(Benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties have demonstrated promising activity against a range of cancer lines, suggesting their potential as novel antitumor agents (Mamedov et al., 2022).

Antihypertensive and Alpha-1-Adrenoceptor Antagonists

- Antihypertensive Action : Compounds such as DL-017, a quinazoline derivative, have shown alpha-1-adrenoceptor antagonistic and type I antiarrhythmic effects, indicating potential for the treatment of hypertension and related cardiovascular conditions (Tsai et al., 2001).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization with isatoic anhydride and thionation with Lawesson's reagent.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid", "isatoic anhydride", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2,3-dimethylphenyl)piperazine-1-carboxylic acid using EDCI/HOBt as coupling agents in DMF to form the intermediate.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of triethylamine in DMF to form the imidazo[1,2-c]quinazolin-3(2H)-one ring.", "Step 3: Thionation of the imidazo[1,2-c]quinazolin-3(2H)-one ring with Lawesson's reagent in refluxing toluene to form the final product, 2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |

Numéro CAS |

1028685-31-5 |

Formule moléculaire |

C25H27N5O2S |

Poids moléculaire |

461.58 |

Nom IUPAC |

2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C25H27N5O2S/c1-16-6-5-9-21(17(16)2)28-12-14-29(15-13-28)22(31)11-10-20-24(32)30-23(26-20)18-7-3-4-8-19(18)27-25(30)33/h3-9,20,26H,10-15H2,1-2H3 |

Clé InChI |

ITTCTMSUZLGKJA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)

![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869623.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2869625.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)

![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)